BenchChemオンラインストアへようこそ!

(2S,4R)-Teneligliptin-d8

DPP-4 Inhibition Type 2 Diabetes Pharmacodynamics

Achieve reproducible, matrix‑independent quantification of teneligliptin with (2S,4R)‑Teneligliptin‑d8, the stable isotope‑labeled internal standard engineered for LC‑MS/MS assays. Its eight deuterium atoms ensure identical extraction behavior and chromatographic retention to the analyte without mass interference — a prerequisite for ANDA bioequivalence submissions and clinical pharmacokinetic studies. Rely on the isotopologue validated in peer‑reviewed protocols to eliminate analytical variability and secure regulatory acceptance.

Molecular Formula C₂₂H₂₂D₈N₆OS
Molecular Weight 434.63
Cat. No. B1151529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Teneligliptin-d8
Synonyms[(2S,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8
Molecular FormulaC₂₂H₂₂D₈N₆OS
Molecular Weight434.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-Teneligliptin-d8: A Deuterium-Labeled Internal Standard for DPP-4 Inhibitor Bioanalysis


(2S,4R)-Teneligliptin-d8 is a deuterium-labeled isotopologue of the potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, a third-generation gliptin used in type 2 diabetes management [1]. This compound is specifically synthesized with eight deuterium atoms replacing hydrogen atoms at strategic positions on the piperazine ring, resulting in a molecular formula of C22H22D8N6OS and a molecular weight of 434.63 g/mol . Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of teneligliptin and its active metabolites in biological matrices, ensuring high accuracy and reproducibility in pharmacokinetic and bioequivalence studies [2].

Why (2S,4R)-Teneligliptin-d8 Cannot Be Substituted with Non-Deuterated or In-Class Analogs in Bioanalytical Workflows


Substituting (2S,4R)-Teneligliptin-d8 with unlabeled teneligliptin or alternative DPP-4 inhibitors in a bioanalytical LC-MS/MS method is scientifically invalid. As a stable isotope-labeled internal standard (SIL-IS), its primary function is to correct for variability in sample preparation, ionization efficiency, and matrix effects. Unlabeled teneligliptin would co-elute with the analyte, causing mass spectrometry signal interference and precluding independent quantitation [1]. Other DPP-4 inhibitors, such as sitagliptin or vildagliptin, possess different chemical structures, retention times, and ionization properties, rendering them unsuitable as internal standards for teneligliptin-specific assays. This specific deuterated form is uniquely validated in peer-reviewed methods to ensure the accuracy and precision required for regulatory submissions and clinical pharmacokinetic studies [2].

Quantitative Evidence Supporting the Selection of (2S,4R)-Teneligliptin-d8


Superior Potency of Teneligliptin (Parent Compound) Against Human DPP-4 Compared to Other Marketed Gliptins

The parent compound, teneligliptin, demonstrates significantly higher potency against human DPP-4 (Ki = 0.461 ± 0.004 nM; IC50 = 1.70 ± 0.02 nM) compared to other gliptins in the same class, such as sitagliptin (Ki = 3.31 ± 0.22 nM; IC50 = 12.2 ± 0.8 nM) and anagliptin (Ki = 10.5 ± 0.6 nM; IC50 = 38.6 ± 2.2 nM). This data provides a clear quantitative justification for the commercial and clinical interest in this molecule, underscoring the necessity for a high-purity, reliable internal standard like (2S,4R)-Teneligliptin-d8 for its bioanalysis [1].

DPP-4 Inhibition Type 2 Diabetes Pharmacodynamics

Confirmed Mass Shift for MRM-Based Quantification in LC-MS/MS

In a validated LC-MS/MS method for simultaneous quantification of teneligliptin and its active metabolite, (2S,4R)-Teneligliptin-d8 was employed as the internal standard. The method utilized multiple reaction monitoring (MRM) with specific mass transitions: teneligliptin m/z 427.2→243.1 and teneligliptin-d8 m/z 435.2→251.3. This +8 Da mass difference (from the eight deuterium atoms) is critical for baseline mass spectrometric resolution, allowing for accurate peak integration and quantification without isotopic interference [1].

Bioanalysis LC-MS/MS Method Validation

High Isotopic Enrichment Ensures Accuracy in Quantitation

The suitability of a SIL-IS depends critically on its isotopic enrichment. (2S,4R)-Teneligliptin-d8 is commercially supplied with a high isotopic enrichment of 99% . In contrast, lower enrichment (e.g., <98%) in generic or non-certified standards can lead to a measurable 'unlabeled' fraction that co-elutes with the analyte, causing positive bias and compromising the accuracy of the assay, especially at the lower limit of quantification (LLOQ). This high enrichment directly translates to reliable correction of matrix effects and ensures the precision required for pharmacokinetic calculations.

Isotopic Purity Internal Standard Quality Control

Regulatory Compliance and Traceability for Pharmaceutical Development

(2S,4R)-Teneligliptin-d8 is supplied as a fully characterized compound compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. It is specifically intended for use as a reference standard in Abbreviated New Drug Application (ANDA) filings and during commercial production quality control. In contrast, research-grade or non-certified teneligliptin analogs lack the necessary documentation and traceability required by regulatory bodies, which can result in costly delays or rejection of submission dossiers. The ability to provide traceability against pharmacopeial standards (USP or EP) is a distinct procurement differentiator.

ANDA Filing Method Validation Reference Standard

Enhanced In Vitro Metabolic Stability Due to Deuterium Kinetic Isotope Effect

The incorporation of deuterium at specific metabolic soft spots on the teneligliptin scaffold (in this case, eight deuterium atoms on the piperazine ring) leverages the primary kinetic isotope effect (KIE) to slow CYP-mediated metabolism . This results in enhanced in vitro metabolic stability, which is a critical attribute for an internal standard intended for use in biological matrices where enzymatic degradation can occur during sample processing. The improved stability reduces the risk of IS degradation, thereby maintaining a consistent IS response throughout the analytical run and improving overall assay precision.

Metabolism Cytochrome P450 Drug Stability

Optimal Application Scenarios for (2S,4R)-Teneligliptin-d8 in Bioanalysis and Drug Development


Quantitative Bioanalysis of Teneligliptin in Human Plasma for Bioequivalence Studies

Use (2S,4R)-Teneligliptin-d8 as the internal standard in a validated LC-MS/MS method for quantifying teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma samples. This application is essential for establishing bioequivalence between a generic teneligliptin formulation and the innovator drug, a requirement for ANDA submission. The method's accuracy, precision, and linearity (e.g., 5-1000 ng/mL) have been demonstrated using this specific SIL-IS [1].

Supporting New Drug Application (NDA) and Abbreviated New Drug Application (ANDA) Filings

Procure and utilize (2S,4R)-Teneligliptin-d8 as a certified reference standard for analytical method validation (AMV), quality control (QC) release testing, and forced degradation studies during the pharmaceutical development and manufacturing process. Its regulatory-compliant documentation and traceability are critical for successful regulatory dossier submission [2].

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies

Incorporate (2S,4R)-Teneligliptin-d8 as the SIL-IS in LC-MS/MS methods to accurately measure teneligliptin plasma concentrations in clinical pharmacology studies. This includes assessing the impact of renal or hepatic impairment on drug exposure, evaluating food effects, and investigating potential drug-drug interactions (e.g., with metformin) where precise, matrix-independent quantification is paramount [3].

In Vitro Metabolic Stability and Metabolite Identification Studies

While its primary role is as a quantitative standard, the inherent deuterium isotope effect of (2S,4R)-Teneligliptin-d8 can be leveraged in in vitro metabolism studies to help identify the primary sites of CYP-mediated oxidation. By comparing the metabolic profile of the deuterated standard to the unlabeled drug, researchers can pinpoint metabolic soft spots, information valuable for understanding the drug's clearance pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-Teneligliptin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.